2-(3-Amino-1H-pyrazol-1-YL)butanenitrile
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Overview
Description
2-(3-Amino-1H-pyrazol-1-yl)butanenitrile is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1H-pyrazol-1-yl)butanenitrile typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-1H-pyrazol-1-yl)butanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Primary amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
2-(3-Amino-1H-pyrazol-1-yl)butanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 2-(3-Amino-1H-pyrazol-1-yl)butanenitrile involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interacting with receptors, thereby modulating various biochemical pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1H-pyrazole: A simpler analog with similar reactivity but lacking the butanenitrile group.
4-(3-Amino-1H-pyrazol-1-yl)butanenitrile: A positional isomer with different chemical properties.
2-(3-Amino-4-bromo-1H-pyrazol-1-yl)butanenitrile:
Uniqueness
2-(3-Amino-1H-pyrazol-1-yl)butanenitrile is unique due to the presence of both the amino and nitrile functional groups, which confer specific reactivity and potential for diverse applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C7H10N4 |
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Molecular Weight |
150.18 g/mol |
IUPAC Name |
2-(3-aminopyrazol-1-yl)butanenitrile |
InChI |
InChI=1S/C7H10N4/c1-2-6(5-8)11-4-3-7(9)10-11/h3-4,6H,2H2,1H3,(H2,9,10) |
InChI Key |
MJJPRUBZTBYVIM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#N)N1C=CC(=N1)N |
Origin of Product |
United States |
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